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Compound of Interest

Compound Name: AD57

Cat. No.: B11937293 Get Quote

A Note on Nomenclature: The protein target AD57 is interpreted herein as ERp57, also known

as Protein Disulfide Isomerase Family A Member 3 (PDIA3) or GRP58. This interpretation is

based on the commonality of ERp57 as a research target in the fields of cell biology and drug

development, aligning with the intended audience of these application notes.

Introduction to ERp57 (PDIA3)
Endoplasmic Reticulum resident protein 57 (ERp57), is a 57 kDa protein disulfide isomerase

(PDI) primarily located in the endoplasmic reticulum (ER). As a member of the PDI family,

ERp57 plays a crucial role in the correct folding and quality control of newly synthesized

glycoproteins. It catalyzes the formation, reduction, and isomerization of disulfide bonds,

essential for the maturation of many secreted and membrane-bound proteins. ERp57 functions

in a complex with the ER lectin chaperones, calnexin and calreticulin, which recognize

monoglucosylated N-linked glycans on nascent polypeptides, thereby recruiting ERp57 to its

glycoprotein substrates.[1][2][3][4] Beyond its canonical role in the ER, ERp57 has been

identified in other cellular compartments, including the cytosol, nucleus, and on the cell surface,

where it is implicated in a variety of cellular processes such as signal transduction, regulation of

transcription, and immune response.[5][6] Its involvement in pathological conditions, including

cancer, neurodegenerative diseases like Alzheimer's disease, and prion diseases, makes it a

significant target for research and therapeutic development.[4][7][8][9]
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A variety of well-established techniques can be employed for the labeling and detection of

ERp57. The choice of method depends on the research question, the sample type, and the

desired level of quantification and spatial resolution.

I. Immunoblotting (Western Blot)
Western blotting is a widely used technique to detect and quantify ERp57 protein levels in cell

lysates, tissue homogenates, and other biological samples.

Experimental Protocol:

Sample Preparation:

For cultured cells, wash with ice-cold PBS and lyse using RIPA buffer (25mM Tris-HCl pH

7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with a protease inhibitor

cocktail.[10][11]

For tissues, homogenize in lysis buffer on ice.

Sonicate the lysate briefly to shear DNA and reduce viscosity.[11]

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

Determine the protein concentration of the supernatant using a BCA protein assay.[11]

SDS-PAGE and Protein Transfer:

Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes.

Load samples onto a 4-20% SDS-polyacrylamide gel and perform electrophoresis to

separate proteins by size.[7]

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.[7][12]

Immunodetection:
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Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.[11][12]

Incubate the membrane with a primary antibody against ERp57 diluted in blocking buffer

overnight at 4°C with gentle agitation.[11]

Wash the membrane three times for 5 minutes each with TBST.[11]

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody diluted in blocking buffer for 1 hour at room temperature.[11][12]

Wash the membrane three times for 5 minutes each with TBST.[11]

Detection:

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the

protein bands using a chemiluminescence imaging system.[7]

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.[12]

Quantitative Data for Western Blotting:

Parameter
Recommended
Value/Range

Reference

Protein Load per Lane 20-30 µg [7]

Primary Antibody Dilution 1:200 - 1:2000 [7][12]

Secondary Antibody Dilution 1:2000 - 1:20,000 [11][12]

Blocking Time 1 hour [11][12]

Primary Antibody Incubation Overnight at 4°C [11]

Secondary Antibody Incubation 1 hour at room temperature [11]
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ELISA is a high-throughput method for the quantitative detection of ERp57 in serum, plasma,

cell culture supernatants, and tissue homogenates. Sandwich ELISA is the most common

format for this purpose.

Experimental Protocol (based on a typical sandwich ELISA kit):

Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for

human ERp57.

Sample and Standard Incubation:

Add standards and samples to the wells and incubate. The ERp57 present in the samples

will bind to the immobilized capture antibody.

Washing: Wash the wells to remove unbound substances.

Detection Antibody Incubation:

Add a biotinylated detection antibody specific for ERp57 to the wells and incubate. This

antibody will bind to the captured ERp57.

Washing: Wash the wells to remove unbound detection antibody.

Enzyme Conjugate Incubation:

Add a streptavidin-HRP conjugate to the wells and incubate. The streptavidin will bind to

the biotinylated detection antibody.

Washing: Wash the wells to remove unbound enzyme conjugate.

Substrate Reaction:

Add a TMB substrate solution to the wells. The HRP enzyme will catalyze a color change.

Stopping the Reaction: Add a stop solution to terminate the reaction. The color will change

from blue to yellow.
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Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The

intensity of the color is proportional to the amount of ERp57 in the sample.

Quantification: Generate a standard curve using the known concentrations of the standards

and determine the concentration of ERp57 in the samples.

Quantitative Data for ELISA:

Parameter Typical Value/Range Reference

Detection Range 0.156 - 10 ng/mL [13]

Sensitivity ~0.056 ng/mL [13]

Sample Volume 50 - 100 µL

Incubation Times 30 - 120 minutes

Assay Duration ~3 hours [13]

III. Immunofluorescence (IF) / Immunocytochemistry
(ICC)
Immunofluorescence allows for the visualization of the subcellular localization of ERp57 within

cells.

Experimental Protocol:

Cell Preparation:

Grow cells on glass coverslips.

Rinse the cells twice with PBS.[14]

Fixation:

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

[15][16]
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Washing: Rinse the cells three times with PBS.[14]

Permeabilization and Blocking:

Permeabilize and block the cells with a solution containing 0.1-0.5% Triton X-100 and 2-

10% normal blocking serum (e.g., goat serum) in PBS for 30-60 minutes at room

temperature.[14][17]

Primary Antibody Incubation:

Dilute the primary anti-ERp57 antibody in the blocking/permeabilization buffer.

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight

at 4°C.[14]

Washing: Wash the cells three times for 5 minutes each with PBS.

Secondary Antibody Incubation:

Incubate the cells with a fluorophore-conjugated secondary antibody diluted in the

blocking buffer for 1 hour at room temperature in the dark.

Washing: Wash the cells three times for 5 minutes each with PBS in the dark.

Counterstaining and Mounting:

(Optional) Counterstain the nuclei with DAPI or Hoechst stain.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.

Quantitative Data for Immunofluorescence:
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Parameter
Recommended
Value/Range

Reference

Fixation Time 15-30 minutes [15][16]

Permeabilization Time 10-60 minutes [17]

Primary Antibody Dilution 1:100 - 1:1000 [15]

Secondary Antibody Dilution 1:500 - 1:2000

Primary Antibody Incubation
1-2 hours at RT or overnight at

4°C

Secondary Antibody Incubation 1 hour at room temperature

IV. Immunohistochemistry (IHC)
IHC is used to detect ERp57 in tissue sections, providing information about its expression and

localization within the tissue architecture.

Experimental Protocol (for paraffin-embedded sections):

Deparaffinization and Rehydration:

Deparaffinize the tissue sections in xylene (2-3 changes, 5 minutes each).[18]

Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%, 50%) and

finally in distilled water.[18]

Antigen Retrieval:

Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (10 mM,

pH 6.0) at 95-100°C for 10-20 minutes.[18]

Peroxidase Blocking:

Incubate the sections in 3% hydrogen peroxide in methanol for 10 minutes to block

endogenous peroxidase activity.[18]
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Blocking:

Block non-specific binding by incubating the sections with a blocking serum (e.g., 3%

normal horse serum) for 30 minutes.[19]

Primary Antibody Incubation:

Incubate the sections with the primary anti-ERp57 antibody diluted in blocking buffer

overnight at 4°C in a humidified chamber.[19]

Washing: Wash the slides with PBS or TBS.

Secondary Antibody Incubation:

Incubate the sections with an HRP-conjugated secondary antibody for 1 hour at room

temperature.[19]

Washing: Wash the slides with PBS or TBS.

Detection:

Incubate the sections with a chromogenic substrate (e.g., DAB) until the desired color

intensity is reached.

Counterstaining, Dehydration, and Mounting:

Counterstain the sections with hematoxylin.

Dehydrate the sections through a graded series of ethanol and clear in xylene.

Mount the coverslips with a permanent mounting medium.

Imaging: Examine the slides under a light microscope.

Quantitative Data for Immunohistochemistry:
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Parameter
Recommended
Value/Range

Reference

Section Thickness 5-10 µm [19][18]

Antigen Retrieval Time 10-20 minutes [18]

Primary Antibody Dilution 1:100 - 1:500 [19]

Primary Antibody Incubation Overnight at 4°C [19]

Signaling Pathways and Experimental Workflows
ERp57 in the Calnexin/Calreticulin Cycle
ERp57 is a key component of the calnexin/calreticulin cycle, which is essential for the quality

control of glycoprotein folding in the ER.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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